2,5-Dimethylpyridine

Description

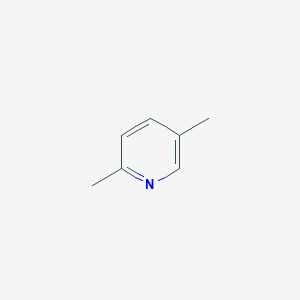

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-3-4-7(2)8-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKFPIODWVPXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060436 | |

| Record name | 2,5-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light yellow liquid; [Jubilant Life Sciences MSDS], Liquid | |

| Record name | 2,5-Dimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-Dimethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0302386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

3.36 [mmHg] | |

| Record name | 2,5-Dimethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-93-5 | |

| Record name | 2,5-Dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Lutidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-LUTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L09RM76RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylpyridine (CAS: 589-93-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpyridine, also known as 2,5-Lutidine, is a heterocyclic organic compound belonging to the pyridine (B92270) family.[1] It is characterized by a pyridine ring substituted with two methyl groups at the 2 and 5 positions. This colorless to pale yellow liquid possesses a distinctive, sharp odor and is a versatile building block in organic synthesis.[1] Its unique structural and electronic properties make it a valuable intermediate in the production of a wide range of products, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methods, and safety information, to support its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 589-93-5 | [2] |

| Molecular Formula | C₇H₉N | [2] |

| Molecular Weight | 107.15 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 157 °C | [3] |

| Melting Point | -15 °C | [3] |

| Density | 0.926 g/mL at 25 °C | [3] |

| Vapor Pressure | 3.36 mmHg at 25 °C | [2] |

| Solubility | Soluble in organic solvents; less soluble in water. | [1] |

| pKa | 6.4 | [4] |

Synthesis of this compound

The industrial synthesis of this compound is often achieved through a variation of the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ammonia (B1221849) over a catalyst at elevated temperatures.[5][6]

Chichibabin Pyridine Synthesis: A General Overview

The Chichibabin synthesis is a versatile method for producing pyridine rings from the reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[6] The reaction typically proceeds through a series of aldol (B89426) condensations, Michael additions, and cyclization/dehydrogenation steps to form the aromatic pyridine ring.[6] For the synthesis of this compound, acetaldehyde (B116499) and ammonia are key reactants.

Figure 1: Generalized workflow of the Chichibabin synthesis for this compound.

Experimental Protocol: Laboratory Scale Synthesis (Illustrative)

While large-scale industrial production utilizes gas-phase reactions over solid catalysts, a laboratory-scale synthesis can be adapted from known pyridine synthesis methodologies. The following is an illustrative protocol based on the principles of the Chichibabin reaction.

Materials:

-

Acetaldehyde

-

Aqueous ammonia (28-30%)

-

Alumina catalyst (activated)

-

Toluene (B28343) (solvent)

-

Hydrochloric acid

-

Sodium hydroxide (B78521)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a high-pressure autoclave reactor equipped with a stirrer and temperature control, charge the activated alumina catalyst.

-

Reactant Addition: Add a solution of acetaldehyde in toluene to the reactor. Subsequently, carefully add aqueous ammonia.

-

Reaction Conditions: Seal the reactor and heat the mixture to 350-450 °C with constant stirring. The pressure will increase due to the reaction temperature and the formation of byproducts. Maintain these conditions for several hours.

-

Work-up: After cooling the reactor to room temperature, vent any excess pressure. Filter the reaction mixture to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Acidify the mixture with hydrochloric acid to protonate the pyridine products, making them water-soluble. Separate the aqueous layer.

-

Basification and Isolation: Make the aqueous layer basic with a concentrated sodium hydroxide solution. The this compound will separate as an organic layer. Extract the aqueous layer with toluene or another suitable organic solvent.

-

Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under atmospheric pressure.[7] Collect the fraction boiling at approximately 157 °C.[3]

Analytical Methods for Characterization and Quantification

A variety of analytical techniques are employed to confirm the identity and purity of this compound.

Figure 2: Analytical workflow for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like this compound, as well as for quantifying its purity and identifying any isomeric impurities.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Injector: Split/splitless inlet at 250 °C with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 250 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Sample Preparation: Dilute the this compound sample in a suitable solvent such as dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 100 µg/mL.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for the purity assessment of this compound, particularly for identifying non-volatile impurities.

Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with a suitable buffer (e.g., 0.1% formic acid). A typical starting condition could be 30:70 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of this compound.

Experimental Protocol:

-

Instrumentation: A 300 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[8]

-

¹H NMR (in CDCl₃):

-

The spectrum will show signals for the two methyl groups and the three aromatic protons on the pyridine ring.

-

Expected chemical shifts (δ): ~2.3 ppm (s, 3H, C5-CH₃), ~2.5 ppm (s, 3H, C2-CH₃), ~7.0-8.2 ppm (m, 3H, aromatic protons).[8]

-

-

¹³C NMR (in CDCl₃):

-

The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Expected chemical shifts (δ): ~18 ppm and ~22 ppm (methyl carbons), and five signals in the aromatic region (~120-158 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: A neat liquid sample can be analyzed by placing a thin film between two NaCl or KBr plates.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~2850-2960 cm⁻¹: C-H stretching of the methyl groups.

-

~1450-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.[9]

-

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2] Its nucleophilic nitrogen atom and the reactivity of its methyl groups allow for a variety of chemical transformations, making it a versatile building block for constructing more complex molecules. For example, pyridine derivatives are integral to the structure of many drugs, and the specific substitution pattern of this compound can influence the pharmacological activity of the final compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[2]

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Use a fume hood to minimize inhalation of vapors.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

This technical guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more detailed information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Showing Compound this compound (FDB004388) - FooDB [foodb.ca]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. How To [chem.rochester.edu]

- 8. This compound(589-93-5) 1H NMR spectrum [chemicalbook.com]

- 9. This compound(589-93-5) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Lutidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Lutidine, also known as 2,5-dimethylpyridine, is a heterocyclic aromatic organic compound with the chemical formula C₇H₉N.[1] As a substituted pyridine (B92270), it finds significant application in organic synthesis, serving as a non-nucleophilic base, a building block for complex molecules, and a reagent in the preparation of pharmaceuticals and agrochemicals.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Lutidine, detailed experimental methodologies for their determination, and a summary of its synthesis, purification, and reactivity.

Physical Properties

2,5-Lutidine is a colorless to light yellow liquid under standard conditions.[2] It is characterized by a distinct odor. The key physical properties of 2,5-Lutidine are summarized in the tables below.

General and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉N | [1] |

| Molecular Weight | 107.15 g/mol | [1] |

| Melting Point | -15 °C to -16 °C | [1] |

| Boiling Point | 157 °C at 760 mmHg | [1] |

| Density | 0.926 g/mL at 25 °C | [1] |

| Vapor Pressure | 2.4 mmHg at 20 °C | [1] |

| Flash Point | 48 °C (closed cup) | [1] |

| pKa of Conjugate Acid | ~6.4 | [3] |

Optical and Solubility Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [2] |

| Refractive Index (n20/D) | 1.499 | [1] |

| Solubility in Water | Slightly soluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and THF | [3] |

Chemical Properties and Reactivity

The chemical behavior of 2,5-Lutidine is dictated by the pyridine ring and the two methyl substituents. The lone pair of electrons on the nitrogen atom imparts basic properties. However, the methyl groups at the 2- and 5-positions provide steric hindrance, influencing its nucleophilicity.

Basicity

With a pKa of approximately 6.4 for its conjugate acid, 2,5-Lutidine is a moderately weak base.[3] It readily reacts with acids to form lutidinium salts. This basicity allows it to be used as an acid scavenger in reactions that produce acidic byproducts.

Reactivity as a Non-Nucleophilic Base

A key feature of substituted pyridines like 2,5-Lutidine is their role as non-nucleophilic bases. The steric bulk of the methyl groups hinders the nitrogen's lone pair from acting as a nucleophile, while still allowing it to abstract protons.[4][5] This property is particularly valuable in organic synthesis where a base is required to neutralize acid without interfering with electrophilic centers in the reacting molecules. For example, it is used in silylation reactions to protect alcohols, where it neutralizes the strong acid byproduct without reacting with the silylating agent.[4]

Electrophilic Aromatic Substitution

The pyridine ring in 2,5-Lutidine is less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the activating methyl groups direct incoming electrophiles.

Oxidation

The nitrogen atom in the pyridine ring can be oxidized to form 2,5-Lutidine-N-oxide. This transformation can be achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperbenzoic acid (m-CPBA).[6][7]

Caption: Oxidation of 2,5-Lutidine to its N-oxide.

Synthesis and Purification

Synthesis

Industrially, 2,5-Lutidine can be obtained from the fractional distillation of coal tar.[8] A common laboratory and industrial synthesis involves the reaction of acetaldehyde, formaldehyde, and ammonia (B1221849) over a catalyst.

Caption: A general synthetic route to 2,5-Lutidine.

Purification

Purification of 2,5-Lutidine often involves fractional distillation to remove impurities with different boiling points.[9] For removal of isomeric impurities, more advanced techniques may be employed. A common laboratory purification method involves steam distillation from an acidic solution, followed by basification, extraction, and fractional distillation.

Caption: A typical laboratory purification workflow for 2,5-Lutidine.

Applications in Synthesis: The Case of Picoxystrobin

2,5-Lutidine serves as a valuable building block in the synthesis of various agrochemicals. One such example is its potential role in the synthesis of the fungicide Picoxystrobin. Although the direct use of 2,5-Lutidine is part of proprietary industrial synthesis, a plausible synthetic route involves the incorporation of the this compound moiety. A simplified, conceptual workflow is presented below, illustrating how 2,5-Lutidine or a derivative could be used to construct the core of a Picoxystrobin-like molecule.

Caption: A conceptual workflow illustrating the use of a 2,5-Lutidine derivative in the synthesis of a Picoxystrobin analog.[10][11][12]

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physical properties of 2,5-Lutidine. These methods are based on standard laboratory techniques and can be adapted for specific equipment and purity requirements.

Boiling Point Determination (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, and a heat source.

-

Procedure:

-

A small amount of 2,5-Lutidine (a few milliliters) is placed in the small test tube.

-

The capillary tube is inverted (open end down) and placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil.

-

The side arm of the Thiele tube is gently heated, and the temperature is monitored.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][13][14]

-

Melting Point Determination

The melting point is the temperature at which a solid transitions to a liquid. For substances like 2,5-Lutidine that are liquid at room temperature, this determination requires cooling the sample.

-

Apparatus: Melting point apparatus with a cooling stage or a cryo-bath, and a capillary tube.

-

Procedure:

-

A small amount of 2,5-Lutidine is introduced into a capillary tube and sealed.

-

The capillary tube is placed in a cooling bath (e.g., dry ice/acetone) to solidify the sample.

-

The solidified sample is then placed in a melting point apparatus.

-

The temperature is slowly increased.

-

The temperature range from which the first drop of liquid appears to when the entire solid has melted is recorded as the melting range.[15][16][17][18]

-

Density Determination

Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer (a small glass flask of known volume) or a digital density meter, and a balance.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

The pycnometer is filled with distilled water of a known temperature and weighed to determine its volume.

-

The pycnometer is emptied, dried, and then filled with 2,5-Lutidine at the same temperature.

-

The pycnometer filled with 2,5-Lutidine is weighed.

-

The density is calculated by dividing the mass of the 2,5-Lutidine by the volume of the pycnometer.[4][6][10][11]

-

pKa Determination

The pKa is a measure of the acidity of a compound's conjugate acid.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer, and standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

Procedure (Potentiometric Titration):

-

A known concentration of 2,5-Lutidine is dissolved in water.

-

A standardized solution of a strong acid is added in small increments from a burette.

-

The pH of the solution is measured after each addition of acid.

-

A titration curve is generated by plotting the pH versus the volume of acid added.

-

The pKa is the pH at the half-equivalence point, where half of the 2,5-Lutidine has been protonated.[19][20][21]

-

Safety and Handling

2,5-Lutidine is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, well-ventilated area away from sources of ignition.

Conclusion

2,5-Lutidine is a versatile heterocyclic compound with a unique combination of physical and chemical properties. Its moderate basicity and sterically hindered nitrogen atom make it a valuable non-nucleophilic base in organic synthesis. As a readily available building block, it plays a role in the preparation of more complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in research and development.

References

- 1. This compound | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 6. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 9. mdpi.com [mdpi.com]

- 10. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 13. benchchem.com [benchchem.com]

- 14. An Improved Process For The Preparation Of Etoricoxib [quickcompany.in]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]

- 21. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Molecular Weight of 2,5-Dimethylpyridine

This technical guide provides an in-depth analysis of the molecular weight of 2,5-Dimethylpyridine, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental properties, experimental determination protocols, and relevant applications of this compound.

Core Properties of this compound

This compound, also known as 2,5-Lutidine, is a heterocyclic organic compound belonging to the pyridine (B92270) family.[1] It is a colorless to pale yellow liquid with a characteristic odor.[1] Its chemical structure consists of a pyridine ring substituted with two methyl groups at the 2 and 5 positions.

The molecular formula for this compound is C7H9N.[1][2][3] Based on this formula, the calculated molecular weight is approximately 107.15 g/mol .[4] Various sources report slightly different values, such as 107.1531 and 107.16 g/mol , which can be attributed to differences in isotopic abundance considerations.[2][3]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 107.15 g/mol | [4][5][6] |

| Molecular Formula | C7H9N | [1][2][3] |

| CAS Number | 589-93-5 | [1][2] |

| Density | 0.926 g/mL at 25 °C | [][8] |

| Boiling Point | 157 °C | [3][][8] |

| Melting Point | -15 °C | [5][][8] |

| Vapor Pressure | 2.4 mmHg (20 °C) | [][8] |

| Refractive Index | 1.499 (n20/D) | [][8] |

Experimental Determination of Molecular Weight

The molecular weight of a compound like this compound can be determined through both theoretical calculation and experimental analysis.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the chemical formula (C7H9N).

-

Carbon (C): 7 atoms × 12.011 u = 84.077 u

-

Hydrogen (H): 9 atoms × 1.008 u = 9.072 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Total Molecular Weight: 84.077 + 9.072 + 14.007 = 107.156 u

This calculated value is in close agreement with the experimentally determined values.

Experimental Protocol: Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions and is a primary method for experimentally determining the molecular weight of a compound. A common method is Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To accurately determine the molecular weight of a this compound sample.

Materials and Equipment:

-

This compound sample

-

High-purity solvent (e.g., methanol (B129727) or acetonitrile)

-

Formic acid (for promoting ionization)

-

Mass spectrometer with an electrospray ionization source

-

Syringe pump

-

Data acquisition and analysis software

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in the chosen solvent. A small amount of formic acid is often added to facilitate the protonation of the analyte molecules.

-

Infusion: The prepared sample solution is infused into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the capillary tip of the ESI source. This creates a fine spray of charged droplets.

-

Desolvation: The charged droplets evaporate, leading to an increase in charge density. This results in the formation of gas-phase protonated molecules ([M+H]+) of this compound.

-

Mass Analysis: The generated ions are directed into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Analysis: The peak corresponding to the protonated molecule ([C7H9N+H]+) is identified. The molecular weight is determined by subtracting the mass of a proton (approximately 1.007 u) from the measured m/z value of this molecular ion peak.

Applications in Research and Drug Development

This compound serves as a crucial building block and reagent in various chemical syntheses.[1][3] Its utility is particularly notable in the following areas:

-

Pharmaceutical Synthesis: It is used as an intermediate in the manufacturing of various drug compounds.[9]

-

Agrochemical Production: The compound is a precursor in the synthesis of certain pesticides and herbicides.[1][3]

-

Organic Synthesis: It functions as a solvent and a base in a variety of organic reactions.[1][3]

-

Coordination Chemistry: this compound can act as a ligand in the formation of metal complexes.[1]

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows related to the determination of the molecular weight of this compound.

Caption: Workflow for Theoretical Molecular Weight Calculation.

Caption: Experimental Workflow for Molecular Weight Determination.

References

An In-depth Technical Guide to 2,5-Dimethylpyridine: From Structural Formula to Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpyridine, also known as 2,5-lutidine, is a heterocyclic organic compound belonging to the pyridine (B92270) family.[1] It is characterized by a pyridine ring substituted with two methyl groups at the 2 and 5 positions. This colorless to pale yellow liquid with a characteristic odor serves as a crucial building block and intermediate in the synthesis of a wide range of chemical compounds, particularly in the pharmaceutical and agrochemical industries.[2][3] Its unique structural and chemical properties make it a valuable reagent in organic synthesis and a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a focus on its relevance to drug development.

Structural Formula and Chemical Identity

The structural formula of this compound is fundamental to understanding its reactivity and function. The molecule consists of a six-membered aromatic ring containing one nitrogen atom, with methyl groups attached to the carbon atoms at positions 2 and 5.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Common Name | 2,5-Lutidine[3] |

| CAS Number | 589-93-5[3] |

| Molecular Formula | C₇H₉N[3] |

| Molecular Weight | 107.15 g/mol [3] |

| SMILES | Cc1ccc(C)nc1[4] |

| InChI | 1S/C7H9N/c1-6-3-4-7(2)8-5-6/h3-5H,1-2H3[3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 157 °C | [4] |

| Melting Point | -15 °C | [4] |

| Density | 0.926 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.499 | [4] |

| Vapor Pressure | 2.4 mmHg (20 °C) | [4] |

| pKa | 6.4 (at 25 °C) | [5] |

| Solubility | Soluble in organic solvents, less soluble in water. | [1] |

Synthesis of this compound

General Experimental Protocol: Chichibabin Synthesis of Alkylpyridines

This protocol outlines the general gas-phase synthesis of alkylpyridines and can be adapted for the synthesis of this compound.

Materials:

-

Aldehyde/Ketone mixture (e.g., paraldehyde (B1678423) and acetaldehyde)

-

Solid acid catalyst (e.g., alumina (B75360), silica-alumina)

-

High-temperature flow reactor

Procedure:

-

A gaseous mixture of the carbonyl compounds and ammonia is prepared. The molar ratios of the reactants are optimized to favor the formation of the desired lutidine isomer.

-

The gas mixture is passed through a heated flow reactor containing a solid acid catalyst, such as alumina or silica-alumina.

-

The reaction is typically carried out at temperatures ranging from 350 to 500 °C.[6]

-

The product stream exiting the reactor, which contains a mixture of pyridine derivatives, unreacted starting materials, and byproducts, is cooled to condense the liquid components.

-

The condensed liquid is then subjected to fractional distillation to separate and purify the this compound from other isomers and byproducts.

Caption: General workflow for the Chichibabin synthesis of pyridines.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl groups. ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the seven carbon atoms in the molecule.

General Experimental Protocol for ¹H NMR Spectroscopy:

-

Prepare a solution of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) in an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of the pyridine ring and the methyl groups.

General Experimental Protocol for FT-IR Spectroscopy (Liquid Film):

-

Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

Mount the plates in the sample holder of an FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Record the spectrum in transmittance or absorbance mode.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 107.[8]

General Experimental Protocol for GC-MS Analysis:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

The compound is separated from the solvent and other components on the GC column and then introduced into the mass spectrometer.

-

Acquire the mass spectrum in EI mode, typically scanning a mass range of m/z 40-200.

Caption: Workflow for the spectroscopic analysis of this compound.

Applications in Drug Development

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[9] this compound serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2]

Role as a Synthetic Intermediate

This compound is utilized as a starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its nucleophilic nitrogen and the reactivity of the methyl groups (which can be functionalized) provide multiple avenues for chemical modification.

While a direct and detailed synthetic route for a specific marketed drug starting from this compound is not prominently documented in the readily available literature, lutidines, in general, are known precursors for various pharmaceuticals. For instance, 3,5-lutidine is a precursor for the proton pump inhibitors Omeprazole and Esomeprazole.[10] The structural similarity suggests that this compound could be employed in analogous synthetic strategies for novel drug candidates.

One notable example where a substituted pyridine is crucial is in the synthesis of Tipiracil . Tipiracil is a thymidine (B127349) phosphorylase inhibitor used in combination with trifluridine (B1683248) for the treatment of metastatic colorectal cancer.[11] While the publicly available synthesis routes for Tipiracil do not explicitly start from this compound, the core structure contains a pyrimidine (B1678525) ring which can be synthesized from pyridine-derived precursors.

Potential Role in Modulating Signaling Pathways

While specific studies detailing the direct interaction of this compound with cellular signaling pathways are scarce, the broader class of pyridine-containing molecules is known to interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs).[2] Kinase inhibitors, for example, often incorporate a pyridine core to form key hydrogen bond interactions within the ATP-binding pocket of the enzyme.

Caption: General kinase signaling pathway and the inhibitory action of pyridine-based compounds.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined structure and a range of applications in chemical synthesis. For researchers, scientists, and drug development professionals, it represents a valuable building block for the creation of novel molecules with potential therapeutic properties. A thorough understanding of its chemical properties, synthesis, and spectroscopic characteristics is essential for its effective utilization in the laboratory and in the development of new pharmaceuticals. While its direct role in modulating specific signaling pathways is an area requiring further investigation, the prevalence of the pyridine scaffold in numerous approved drugs underscores the potential of this compound and its derivatives in future drug discovery efforts.

References

- 1. CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative - Google Patents [patents.google.com]

- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. researchgate.net [researchgate.net]

- 5. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Relevance of G protein-coupled receptor (GPCR) dynamics for receptor activation, signalling bias and allosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2015058024A1 - Processes for the preparation of pesticidal compounds - Google Patents [patents.google.com]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Boiling Point of 2,5-Dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 2,5-Dimethylpyridine (also known as 2,5-Lutidine), a key physical property crucial for its purification, handling, and application in research and industrial settings. This document details experimental and literature-derived data, explores the physicochemical factors influencing this property, and provides detailed experimental protocols for its accurate determination.

Physicochemical Properties of this compound

This compound is a substituted pyridine (B92270) with the chemical formula C₇H₉N. It is a colorless to light yellow liquid at room temperature and is recognized for its role as a solvent and a reagent in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1] An accurate understanding of its physical properties, including its boiling point, is paramount for its effective use.

Boiling Point and Other Physical Constants

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. The standard boiling point is reported at an atmospheric pressure of 760 mmHg (101.325 kPa).

| Property | Value | Reference(s) |

| Boiling Point (at 760 mmHg) | 157 °C | [2][3] |

| Melting Point | -15 °C | [2][3] |

| Density (at 25 °C) | 0.926 g/mL | [3] |

| Refractive Index (n20/D) | 1.499 | [2] |

| Vapor Pressure (at 20 °C) | 2.4 mmHg (0.32 kPa) | [3][4] |

| Water Solubility (at 23 °C) | 77 g/L | [4] |

Effect of Pressure on Boiling Point

| Vapor Pressure (kPa) | Boiling Temperature (°C) |

| 1 | 4 (extrapolated) |

| 10 | 39 (extrapolated) |

| 100 | 156.6 |

Data sourced from the NYU Physics Department vapor pressure tables.[5]

This data is critical for vacuum distillation procedures, which are often employed to purify compounds that are unstable at their atmospheric boiling point or to separate mixtures with close boiling points.

Factors Influencing the Boiling Point of this compound

The boiling point of this compound is a consequence of the interplay between its molecular structure, molecular weight, and the resulting intermolecular forces.

Intermolecular Forces

The primary intermolecular forces present in this compound are:

-

Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractive forces that arise from the random movement of electrons, creating temporary dipoles. As the size of the molecule and the surface area increase, so do the strength of these forces.

-

Dipole-Dipole Interactions: Due to the presence of the electronegative nitrogen atom in the pyridine ring, this compound is a polar molecule with a permanent dipole moment. This leads to electrostatic attractions between the positive end of one molecule and the negative end of another.

Unlike compounds with -OH or -NH groups, this compound does not exhibit hydrogen bonding between its own molecules.

Comparison with Pyridine and its Isomers

To understand the structural effects on the boiling point, it is insightful to compare this compound with its parent compound, pyridine, and its other dimethylpyridine isomers.

| Compound | Boiling Point (°C) |

| Pyridine | 115.2 |

| 2,3-Dimethylpyridine | 161 |

| 2,4-Dimethylpyridine | 159 |

| This compound | 157 |

| 2,6-Dimethylpyridine | 144 |

| 3,4-Dimethylpyridine | 178 |

| 3,5-Dimethylpyridine | 172 |

The addition of two methyl groups to the pyridine ring increases the molecular weight and the surface area, leading to stronger van der Waals forces. Consequently, all dimethylpyridine isomers have a higher boiling point than pyridine. The variation in boiling points among the dimethylpyridine isomers can be attributed to differences in their molecular symmetry and dipole moments, which affect how closely the molecules can pack together and the strength of the dipole-dipole interactions.

Experimental Determination of Boiling Point

The accurate determination of the boiling point of this compound is essential for its characterization and for quality control purposes.

Purification of this compound

Prior to the determination of its boiling point, it is crucial to ensure the purity of the this compound sample, as impurities can affect the boiling point. A common purification method involves the following steps:

-

Acid Treatment and Steam Distillation: The crude this compound is steam distilled from a solution containing 1-2 equivalents of 20% sulfuric acid. This step helps to remove non-basic impurities.

-

Basification and Separation: The acidic solution is then made alkaline with a strong base, such as sodium hydroxide, to liberate the free this compound. The organic layer is then separated.

-

Drying: The separated base is dried over a suitable drying agent, like solid sodium hydroxide.

-

Fractional Distillation: The dried liquid is then subjected to fractional distillation. For highly pure samples, a second distillation over sodium can be performed using a Todd column packed with glass helices.

Experimental Protocol: Micro-Boiling Point Determination

A common and efficient method for determining the boiling point of a small liquid sample is the micro-boiling point or Siwoloboff method.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., a fusion tube)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid for the bath (e.g., paraffin (B1166041) oil or silicone oil)

-

Stand and clamps

Procedure:

-

Sample Preparation: Place a few drops of the purified this compound into the small test tube.

-

Capillary Insertion: Insert the capillary tube into the test tube with the open end downwards.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube or oil bath, making sure the rubber band is above the liquid level. Heat the apparatus gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue gentle heating until a steady stream of bubbles is observed. Then, turn off the heat. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Repeat: For accuracy, allow the apparatus to cool slightly and then reheat to obtain a second reading.

Azeotropic Considerations

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This occurs when the azeotrope is boiling, the vapor has the same proportions of constituents as the unboiled mixture. While specific azeotropic data for this compound with common solvents is not widely reported in readily accessible literature, it is a phenomenon that researchers should be aware of, particularly during purification processes. The formation of an azeotrope with water or other solvents can affect the efficiency of distillation. If an azeotrope is suspected, alternative purification techniques such as extractive distillation or the use of a different drying agent may be necessary.

Conclusion

The boiling point of this compound is a fundamental physical property that is well-established in the scientific literature as 157 °C at atmospheric pressure. This value is influenced by a combination of intermolecular forces, molecular weight, and molecular structure. For professionals in research and drug development, a thorough understanding of this property, its pressure dependence, and the methods for its accurate determination are essential for the effective purification, handling, and application of this versatile compound.

References

An In-Depth Technical Guide to the Melting Point of 2,5-Dimethylpyridine

This guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dimethylpyridine, with a specific focus on its melting point. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound, also known as 2,5-Lutidine, is a heterocyclic organic compound belonging to the pyridine (B92270) family.[1] It is a colorless to light yellow liquid at room temperature with a characteristic odor.[1][2][3] Structurally, it consists of a pyridine ring substituted with two methyl groups at the 2 and 5 positions. This compound serves as a crucial intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][3][4] It is also employed as a solvent and reagent in organic synthesis and in the development of advanced materials like polymers and coatings.[3]

Physicochemical Properties

The properties of this compound are well-documented. The melting point, in particular, is a key parameter for its identification and purity assessment. Below is a summary of its key quantitative data.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Melting Point | -6 °C to -16 °C | [3][5][6][7][8][9][10] |

| Boiling Point | 157 °C (lit.) | [3][5][6][7][9] |

| Density | 0.92 - 0.93 g/mL (at 25-26 °C) | [3][5][6][7][8][9] |

| Molecular Formula | C₇H₉N | [3][5] |

| Molecular Weight | 107.15 - 107.16 g/mol | [3][5][6] |

| CAS Number | 589-93-5 | [3][5] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Vapor Pressure | 2.4 - 3.36 mm Hg (at 20 °C) | [2][6][10] |

| Refractive Index | ~1.49 - 1.502 (at 20 °C) | [3][6][7][8][9] |

Note: The reported melting point varies across different sources, which is common for literature values. The range provided reflects the values found in the cited literature.

Experimental Determination of Melting Point

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically 0.5-1.0°C).[11][12] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[11][13][14]

A standard laboratory procedure for determining the melting point of a substance like this compound (after it has been solidified) involves the capillary method.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the solidified this compound is finely powdered using a mortar and pestle.[15]

-

Capillary Tube Loading: The powdered sample is packed into a small-diameter glass capillary tube, sealed at one end, to a height of 1-2 mm.[12][13] The tube is then tapped gently to compact the sample at the bottom.[13]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[11][15]

-

Heating:

-

Rapid Pre-heating: The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[15]

-

Slow Heating: The heating rate is then reduced to a slow and constant rate, typically 1-2°C per minute, as the expected melting point is approached.[11][15] A slow heating rate is critical for an accurate measurement.[12]

-

-

Observation and Recording: The sample is observed carefully through a magnifying lens. Two temperatures are recorded:

-

Reporting: The result is reported as the melting point range (T₁ - T₂). For a pure substance, this range should be narrow.

The following diagram illustrates the logical workflow for determining the melting point of an unknown solid sample, a fundamental procedure in chemical analysis.

Caption: Workflow for experimental melting point determination.

Synthesis and Purification

This compound can be obtained by separation from the pyridine base fraction recovered from coal coking by-products.[6] For high-purity applications, further purification may be necessary. A common method involves steam distillation from an acidic solution to remove non-basic impurities, followed by basification, separation, drying with a desiccant like NaOH, and fractional distillation.[7]

Isotopically labeled versions, such as ¹⁵N-labelled 3,5-dimethylpyridine (B147111) (an isomer), have been synthesized for use as probes in NMR spectroscopy.[16] The synthesis starts from precursors like methacrolein, propenyl ether, and a ¹⁵N-labelled nitrogen source such as ¹⁵NH₄Cl.[16]

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[2]

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[17] Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[6] Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and chloroformates.[17]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

This guide provides essential technical information regarding the melting point and associated properties of this compound, offering a valuable resource for laboratory and development professionals.

References

- 1. CAS 589-93-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound [stenutz.eu]

- 6. echemi.com [echemi.com]

- 7. This compound | 589-93-5 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. parchem.com [parchem.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. Melting Point Determination [cs.gordon.edu]

- 15. almaaqal.edu.iq [almaaqal.edu.iq]

- 16. Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2,5-Dimethylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dimethylpyridine (also known as 2,5-lutidine) in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical development, and materials science, where it is often used as a reagent, intermediate, or solvent.

Due to the limited availability of precise quantitative solubility data for this compound in a broad range of organic solvents, this guide presents a combination of available quantitative data, qualitative solubility information, and comparative data for its structural isomer, 2,6-Dimethylpyridine. This approach offers valuable insights for solvent selection and experimental design. Furthermore, this guide details established experimental protocols for solubility determination to empower researchers to ascertain precise solubility values for their specific applications.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the pyridine (B92270) family. It is a colorless to pale yellow liquid with a characteristic odor. Its molecular structure, featuring a nitrogen-containing aromatic ring with two methyl group substitutions, influences its polarity and hydrogen-bonding capabilities, which in turn govern its solubility in different solvents.

Solubility Profile of this compound

The solubility of this compound is a key physical property that dictates its utility in various chemical processes, including reaction kinetics, purification, and formulation.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound in many organic solvents is not extensively reported in publicly available literature, qualitative descriptions indicate its general solubility. It is known to be soluble in common organic solvents.[1]

For comparative purposes, the following table summarizes the available quantitative and qualitative solubility data for this compound and its isomer, 2,6-Dimethylpyridine. It is crucial to note that the data for 2,6-Dimethylpyridine is provided as a reference and may not be directly representative of this compound's solubility.

| Solvent | This compound Solubility | 2,6-Dimethylpyridine Solubility | Temperature (°C) |

| Water | 77 g/L[2][3] | 163.130 g/L | 23 / 25 |

| Ethanol | Soluble[2] | Slightly Soluble[4] | Not Specified |

| Methanol | Not Specified | Slightly Soluble[5] | Not Specified |

| Acetone | Soluble[6] | Soluble[4] | Not Specified |

| Diethyl Ether | Soluble[2] | Soluble[4] | Not Specified |

| Chloroform | Not Specified | Soluble[5] | Not Specified |

| Dimethylformamide | Miscible[6] | Miscible[7] | Not Specified |

| Tetrahydrofuran | Miscible[6] | Miscible[7] | Not Specified |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, experimental determination is essential. Several robust methods can be employed, with the choice depending on the desired accuracy, the nature of the solute and solvent, and available instrumentation.

Isothermal Shake-Flask Method (Gravimetric Analysis)

This is a widely accepted and reliable method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, thermostatically controlled vessel (e.g., a shaker flask or a vial with a magnetic stirrer). The mixture is agitated at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. The continued presence of undissolved solute is a visual confirmation of saturation.

-

Phase Separation: Once equilibrium is achieved, agitation is stopped, and the mixture is allowed to stand at the constant temperature to permit the excess solid to settle.

-

Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately filtered through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

Solvent Evaporation and Mass Determination: A known mass or volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute or using a rotary evaporator).

-

Final Mass Measurement: After complete removal of the solvent, the container with the dried solute is cooled to ambient temperature in a desiccator and weighed.

-

Calculation of Solubility: The solubility is calculated from the mass of the dissolved this compound and the initial volume or mass of the solvent used. Results are typically expressed in g/100 mL, mg/mL, mol/L, or as a mole fraction.

Spectroscopic and Chromatographic Methods

For more rapid or automated solubility determination, instrumental methods such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be employed. These methods require the preparation of a calibration curve.

Methodology:

-

Preparation of Saturated Solution and Sampling: A saturated solution is prepared and sampled as described in the isothermal shake-flask method.

-

Preparation of Calibration Standards: A series of standard solutions of this compound of known concentrations are prepared in the same solvent.

-

Instrumental Analysis: The calibration standards and the filtered saturated sample are analyzed using a suitable and validated analytical method (UV-Vis, HPLC, or GC).

-

Concentration Determination: A calibration curve is constructed by plotting the instrument response (e.g., absorbance or peak area) against the concentration of the standards. The concentration of this compound in the saturated sample is then determined from this curve.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the determination of this compound solubility using the isothermal shake-flask method followed by either gravimetric or instrumental analysis.

References

- 1. chembk.com [chembk.com]

- 2. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Lutidine | 108-48-5 [chemicalbook.com]

- 6. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 7. 2,6-Lutidine [drugfuture.com]

An In-depth Technical Guide to the pKa of 2,5-Dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 2,5-dimethylpyridine, a crucial parameter for its application in research and pharmaceutical development. This document outlines the quantitative pKa value, detailed experimental protocols for its determination, and the significance of this property in drug discovery workflows.

Physicochemical Properties of this compound

This compound, also known as 2,5-lutidine, is a heterocyclic aromatic organic compound.[1] Its basicity, quantified by the pKa value, is a critical factor in its chemical behavior and applications.

pKa Value

The pKa of this compound determines the extent of its protonation at a given pH. This is fundamental to its role as a base, nucleophile, and its pharmacokinetic properties in drug development.

| Compound | pKa Value | Temperature | Reference |

| This compound | 6.4 | 25°C | [2] |

Experimental Determination of pKa

The pKa value of a compound can be determined through various analytical techniques. The most common and reliable methods for nitrogen-containing heterocyclic compounds like this compound are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[3] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[4]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two standard buffer solutions with known pH values that bracket the expected pKa.

-

-

Titration Procedure:

-

Place a known volume of the this compound solution into a thermostatted vessel maintained at 25°C.

-

Add the background electrolyte solution.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Add the standardized strong acid (e.g., HCl) in small, precise increments.

-

Record the pH value after each addition, ensuring the reading stabilizes.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to obtain a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. This is the point on the curve where half of the this compound has been protonated.

-

Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the inflection point, which corresponds to the equivalence point.

-

UV-Vis Spectrophotometry

This method is applicable when the protonated and non-protonated forms of the compound exhibit different ultraviolet or visible light absorption spectra.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration.

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of this compound.

-

-

Spectral Measurements:

-

For each buffer solution, add a small, constant volume of the this compound stock solution.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

Identify the wavelength(s) where the absorbance difference between the fully protonated and deprotonated forms is maximal.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa of the compound.

-

The Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa: pH = pKa + log([A⁻]/[HA]) where [A⁻] is the concentration of the deprotonated form and [HA] is the concentration of the protonated form. The ratio of these concentrations can be determined from the absorbance values.

-

Significance in Drug Development and Organic Synthesis

The basicity of this compound, as defined by its pKa, is a key consideration in its use as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1]

-

Reaction Catalyst: As a moderately strong base, this compound can be used as a proton scavenger in reactions that produce acidic byproducts. Its pKa dictates its effectiveness in deprotonating specific substrates and intermediates.

-

Control of Physicochemical Properties: In drug discovery, the pKa of a molecule influences its solubility, lipophilicity, and membrane permeability, which are critical components of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. By incorporating the this compound moiety, medicinal chemists can modulate the overall pKa of a larger molecule to optimize its pharmacokinetic properties.

The following diagram illustrates a simplified workflow where the pKa of a this compound-containing lead compound is a critical parameter in the drug development process.

References

2,5-Dimethylpyridine safety data sheet (SDS)

An In-depth Technical Guide to the Safety of 2,5-Dimethylpyridine

This technical guide provides a comprehensive overview of the safety data for this compound, also known as 2,5-Lutidine. It is intended for researchers, scientists, and drug development professionals who handle this chemical. This document consolidates critical safety information, including physical and chemical properties, toxicological data, and hazard classifications.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉N | [3] |

| Molecular Weight | 107.15 g/mol | [1] |

| CAS Number | 589-93-5 | [3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 157 °C | [4] |

| Melting Point | -15 °C | [4] |

| Flash Point | 118 °F (47.8 °C) | [4] |

| Density | 0.926 g/mL at 25 °C | [4] |

| Vapor Pressure | 2.4 mmHg at 20 °C | [4] |

| Water Solubility | 77 g/L at 23 °C | [4][5] |

| pKa | 6.4 at 25 °C | [4] |

Toxicological Data

The toxicological profile of this compound indicates that it is harmful if swallowed or in contact with skin.[1] Acute toxicity values are summarized in Table 2.

Table 2: Acute Toxicity of this compound

| Route | Species | Value | Source |

| Oral | Rat | LD50: 800 mg/kg | [5] |

| Oral | Mouse | LD50: 670 mg/kg | [5] |

Studies on the related compound pyridine (B92270) suggest that repeated exposure can lead to effects on the liver and kidneys.[6] A 9-week intermittent oral study in rats exposed to this compound resulted in changes in clotting factors, thrombocytopenia, and effects on true cholinesterase.[1]

Hazard Identification and Classification

This compound is classified as a flammable liquid and is associated with several health hazards. The Globally Harmonized System (GHS) classification is provided in Table 3.

Table 3: GHS Classification of this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

Source:[1]

The following diagram illustrates the logical relationships between the primary hazards associated with this compound.

Caption: Hazard relationship diagram for this compound.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of chemicals like this compound are outlined in various OECD guidelines. The following sections provide an overview of the methodologies for acute oral, dermal, and inhalation toxicity studies.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Animal Selection: Healthy, young adult rats (typically females) are used.[7]

-

Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.[7]

-

Dose Administration: The test substance is administered orally in a single dose via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[7]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[7]

-